1-(3-Chloro-4-methylphenyl)pyrrolidin-3-amine
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Overview
Description
1-(3-Chloro-4-methylphenyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with pyrrolidine under specific reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)pyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various biological receptors, leading to its biological effects. The presence of the chloro and methyl groups on the phenyl ring may enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives such as:
1-(4-Methylphenyl)pyrrolidin-3-amine: Similar structure but lacks the chloro group, which may affect its chemical and biological properties.
1-(3-Chlorophenyl)pyrrolidin-3-amine: Lacks the methyl group, which may influence its reactivity and applications.
1-(4-Chlorophenyl)pyrrolidin-3-amine: The position of the chloro group is different, which can lead to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in the specific combination of the chloro and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H15ClN2 |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H15ClN2/c1-8-2-3-10(6-11(8)12)14-5-4-9(13)7-14/h2-3,6,9H,4-5,7,13H2,1H3 |
InChI Key |
VDWJKKWVORJVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(C2)N)Cl |
Origin of Product |
United States |
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